3-(5-Mercapto-4-phényl-4H-1,2,4-triazol-3-YL)propan-1-OL

Vue d'ensemble

Description

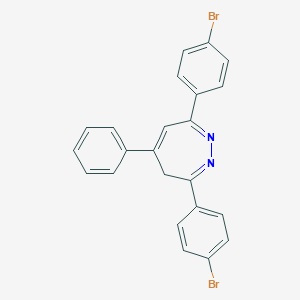

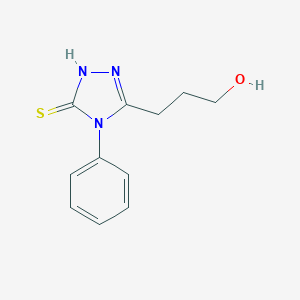

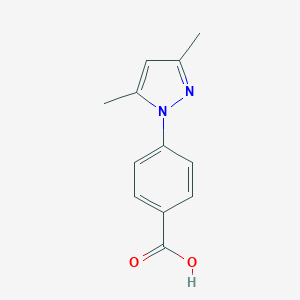

“3-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-YL)propan-1-OL” is a chemical compound with the empirical formula C11H13N3OS. It has a molecular weight of 235.31 . The compound is solid in form .

Molecular Structure Analysis

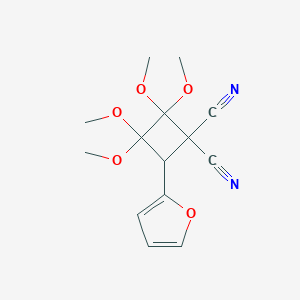

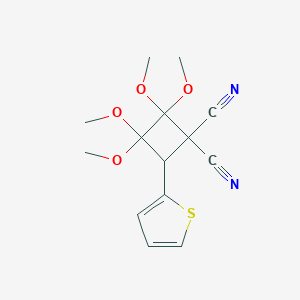

The molecular structure of “3-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-YL)propan-1-OL” can be represented by the SMILES stringSC1=NN=C(CCCO)N1C2=CC=CC=C2 . This indicates that the compound contains a mercapto group (-SH), a phenyl group (C6H5), a triazole ring, and a propanol group (-CH2CH2CH2OH). Physical And Chemical Properties Analysis

“3-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-YL)propan-1-OL” is a solid compound . Its empirical formula is C11H13N3OS and it has a molecular weight of 235.31 .Mécanisme D'action

Target of Action

Compounds with similar structures have been known to interact with various biological targets, influencing cellular processes .

Mode of Action

Based on the structural similarity to other triazole derivatives, it can be hypothesized that it may interact with its targets through the formation of covalent bonds, given the presence of the mercapto group .

Result of Action

Similar compounds have been shown to exhibit antifungal and cytotoxic effects .

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using 3-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-YL)propan-1-OL in lab experiments is its high potency and selectivity. The compound exhibits potent activity against various pathogens and cancer cells, making it an attractive candidate for drug development. However, the compound has some limitations, including its low solubility in water and its potential toxicity.

Orientations Futures

There are many future directions for research on 3-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-YL)propan-1-OL. One potential direction is the development of new synthetic methods for the compound that can improve its yield and purity. Another direction is the investigation of the compound's mechanism of action and its potential targets in various metabolic pathways. Additionally, the compound's potential as a drug candidate for various diseases and its safety profile in vivo should be further explored. Finally, the compound's potential applications in agriculture and materials science should be further investigated.

Conclusion

In conclusion, 3-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-YL)propan-1-OL is a thiol-containing molecule that has potential applications in various fields. The compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations. There are many future directions for research on this compound, including the development of new synthetic methods, investigation of its mechanism of action, and exploration of its potential applications in medicine, agriculture, and materials science.

Méthodes De Synthèse

The synthesis of 3-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-YL)propan-1-OL can be achieved through various methods. One of the most common methods is the reaction between 3-azidopropan-1-ol and 5-mercapto-4-phenyl-4H-1,2,4-triazole in the presence of a reducing agent such as sodium borohydride. The reaction produces the desired compound with a yield of up to 70%.

Applications De Recherche Scientifique

Médecine : Applications antimicrobiennes et antifongiques

Ce composé a été étudié pour son potentiel à lutter contre divers agents pathogènes microbiens et fongiques. Les dérivés du triazole, qui comprennent le groupe mercapto-phényle, ont montré des activités antibactériennes et antifongiques prometteuses . Ces propriétés en font un candidat pour le développement de nouveaux médicaments antimicrobiens qui pourraient être plus efficaces contre les souches résistantes.

Agriculture : Développement de pesticides

En agriculture, les propriétés antimicrobiennes des dérivés du triazole peuvent être exploitées pour développer des pesticides qui protègent les cultures contre les infections bactériennes et fongiques. La capacité du composé à inhiber la croissance des microorganismes nuisibles pourrait conduire à des rendements de cultures plus sains et à des pertes réduites dues aux maladies .

Science des matériaux : Inhibition de la corrosion

Le groupe mercapto dans la structure du composé suggère son utilisation potentielle comme inhibiteur de corrosion. Il pourrait être utilisé pour protéger les métaux et les alliages contre la corrosion, en particulier dans des environnements difficiles, en formant une couche protectrice qui empêche les dommages oxydatifs .

Science de l'environnement : Détoxication et traitement des déchets

En raison de sa réactivité chimique, ce composé pourrait être utilisé dans des applications environnementales telles que la détoxication des polluants ou le traitement des déchets. Sa capacité à réagir avec divers contaminants peut aider à neutraliser les substances nocives avant qu'elles ne soient rejetées dans l'environnement .

Biochimie : Inhibition enzymatique

En biochimie, le composé pourrait être exploré pour ses propriétés d'inhibition enzymatique. En se liant à des enzymes spécifiques, il peut réguler ou inhiber certaines voies biochimiques, ce qui est utile pour comprendre les mécanismes des maladies ou développer des agents thérapeutiques .

Pharmacologie : Conception et découverte de médicaments

La complexité structurelle et la réactivité de ce composé en font une entité précieuse dans la conception et la découverte de médicaments. Son noyau triazole est un motif courant dans les produits pharmaceutiques, et des modifications de sa structure pourraient conduire au développement de nouveaux médicaments avec des cibles pharmacologiques spécifiques .

Analyse Biochimique

Biochemical Properties

3-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-YL)propan-1-OL plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. The mercapto group in the compound allows it to form strong bonds with metal ions, which can be crucial in enzyme catalysis. For instance, it has been observed to interact with metalloproteins, where it can act as a ligand, stabilizing the metal center and facilitating enzymatic reactions. Additionally, the triazole ring can participate in hydrogen bonding and π-π interactions with aromatic amino acids in proteins, further influencing the biochemical properties of the compound .

Cellular Effects

The effects of 3-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-YL)propan-1-OL on various cell types and cellular processes have been extensively studied. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. This, in turn, affects downstream signaling pathways involved in cell growth, differentiation, and apoptosis. Furthermore, 3-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-YL)propan-1-OL has been reported to impact gene expression by interacting with transcription factors and influencing their binding to DNA .

Molecular Mechanism

At the molecular level, 3-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-YL)propan-1-OL exerts its effects through various mechanisms. One of the primary mechanisms involves its binding interactions with biomolecules. The mercapto group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or activation. Additionally, the triazole ring can interact with nucleic acids, potentially affecting gene expression by altering the structure of DNA or RNA. These interactions can result in changes in the activity of enzymes involved in DNA replication, transcription, and translation .

Temporal Effects in Laboratory Settings

The temporal effects of 3-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-YL)propan-1-OL in laboratory settings have been investigated to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions, with minimal degradation over time. Prolonged exposure to oxidative conditions can lead to the formation of disulfide bonds, affecting its activity. Long-term studies in vitro and in vivo have demonstrated that the compound can induce sustained changes in cellular function, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of 3-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-YL)propan-1-OL vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as enhancing antioxidant defenses and reducing oxidative stress. At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s beneficial effects are maximized at intermediate doses, while adverse effects become prominent at higher concentrations .

Metabolic Pathways

3-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-YL)propan-1-OL is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions. Additionally, it can influence metabolic flux by modulating the activity of key enzymes in pathways such as glycolysis and the tricarboxylic acid cycle. These interactions can result in changes in metabolite levels and overall cellular metabolism .

Transport and Distribution

The transport and distribution of 3-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-YL)propan-1-OL within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, involving transporters such as organic anion transporters. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and activity within different cellular compartments.

Subcellular Localization

The subcellular localization of 3-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-YL)propan-1-OL is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. For example, the presence of a nuclear localization signal can direct the compound to the nucleus, where it can interact with DNA and transcription factors. Similarly, mitochondrial targeting signals can facilitate its accumulation in mitochondria, influencing mitochondrial function and energy metabolism .

Propriétés

IUPAC Name |

3-(3-hydroxypropyl)-4-phenyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3OS/c15-8-4-7-10-12-13-11(16)14(10)9-5-2-1-3-6-9/h1-3,5-6,15H,4,7-8H2,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXQYJFFFOCXEOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NNC2=S)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60365324 | |

| Record name | 3-(5-MERCAPTO-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)PROPAN-1-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

83503-21-3 | |

| Record name | 3-(5-MERCAPTO-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)PROPAN-1-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(NE)-N-(6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene)hydroxylamine](/img/structure/B187796.png)

![3-Ethyl-2,4-dimethylindeno[2,1-b]pyran](/img/structure/B187815.png)

![2-(4-Bromophenyl)indeno[2,1-b]pyran](/img/structure/B187816.png)

![2-(4-Methylphenyl)indeno[2,1-b]pyran](/img/structure/B187817.png)